![molecular formula C12H10N2O2 B14552011 (3E)-3-(Hydroxymethylene)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14552011.png)
(3E)-3-(Hydroxymethylene)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-(Hydroxymethylene)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a fused ring system combining pyrrolo and quinazolinone structures. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-(Hydroxymethylene)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the intermediate can be formed through a series of reactions including condensation, cyclization, and oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethylene group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
(3E)-3-(Hydroxymethylene)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-3-(Hydroxymethylene)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Quinazolinone derivatives: Compounds with similar quinazolinone structures but different substituents.
Pyrroloquinazoline derivatives: Compounds with variations in the fused ring system.
Uniqueness: (3E)-3-(Hydroxymethylene)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to its specific hydroxymethylene group and the fused ring system, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(3E)-3-(hydroxymethylidene)-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H10N2O2/c15-7-8-5-6-14-11(8)13-10-4-2-1-3-9(10)12(14)16/h1-4,7,15H,5-6H2/b8-7+ |
InChI Key |
QXGGPRJBNMMEQJ-BQYQJAHWSA-N |
Isomeric SMILES |
C\1CN2C(=NC3=CC=CC=C3C2=O)/C1=C/O |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C3C2=O)C1=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


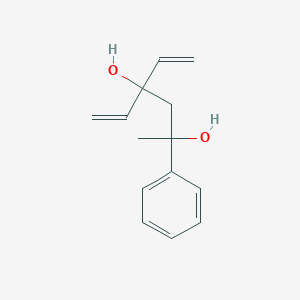
![6-Hydroxy-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-one](/img/structure/B14551953.png)
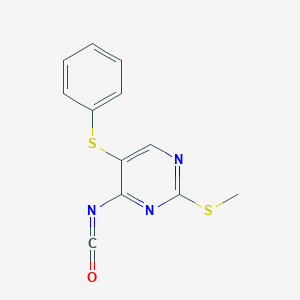
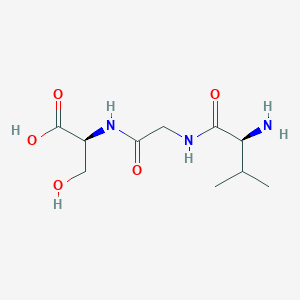
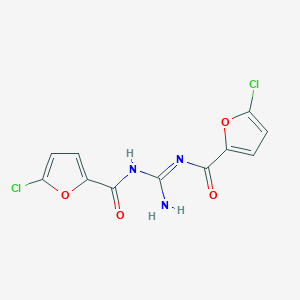
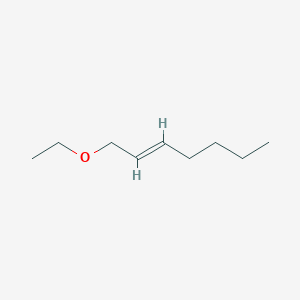
![({[2-(4-Ethenylphenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14551973.png)
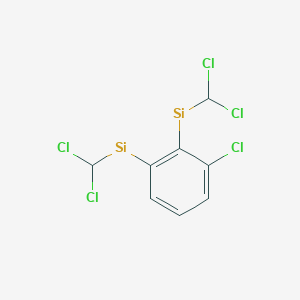
![4-[(3-Methoxyphenyl)sulfamoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14551983.png)
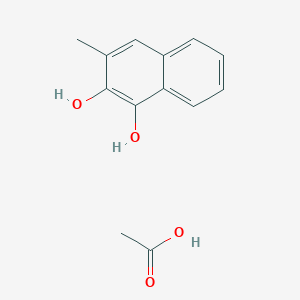
![1-{[2-Amino-4-(trifluoromethyl)benzene-1-sulfonyl]methyl}pyridin-2(1H)-one](/img/structure/B14551998.png)
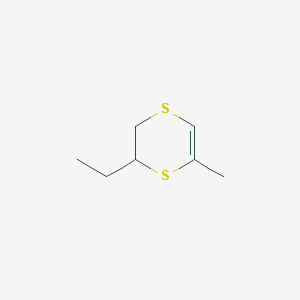
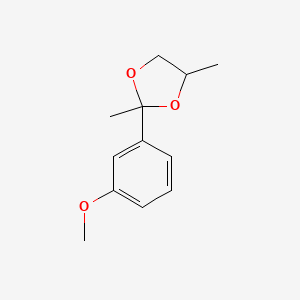
methyl}amino)benzoic acid](/img/structure/B14552012.png)
